

Validating the Biological Activity of N-(2-Hydroxyphenyl)picolinamide Against Known Standards

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Compound of Interest

Compound Name: *N*-(2-Hydroxyphenyl)picolinamide

Cat. No.: B1195624

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This guide provides a comparative analysis of the biological activity of **N-(2-Hydroxyphenyl)picolinamide**, focusing on its potential as a kinase inhibitor. Based on available data, this compound is evaluated against known standards to offer a framework for researchers, scientists, and drug development professionals in validating its therapeutic potential.

Biological Activity Profile of N-(2-Hydroxyphenyl)picolinamide

N-(2-Hydroxyphenyl)picolinamide has been identified as a biologically active molecule. While comprehensive studies on its specific activities are emerging, preliminary data suggests its potential as an inhibitor of spleen tyrosine kinase (Syk). One supplier reports an in vitro IC₅₀ value of 0.027 μ M for **N-(2-Hydroxyphenyl)picolinamide**[1]. Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, making it a key target in inflammatory diseases.

Comparison with Known Standards: Syk Kinase Inhibitors

To validate the biological activity of **N-(2-Hydroxyphenyl)picolinamide** as a Syk inhibitor, it is essential to compare its potency with established standards. The following table summarizes

the half-maximal inhibitory concentration (IC₅₀) values of **N-(2-Hydroxyphenyl)picolinamide** and two well-characterized Syk inhibitors, Fostamatinib (the active metabolite of which is R406) and Entospletinib.

Compound	Target	IC ₅₀ (μM)
N-(2-Hydroxyphenyl)picolinamide	Syk Kinase	0.027 ^[1]
Fostamatinib (R406)	Syk Kinase	0.041
Entospletinib (GS-9973)	Syk Kinase	0.0075

Experimental Protocols

To substantiate the potential Syk inhibitory activity of **N-(2-Hydroxyphenyl)picolinamide**, a detailed in vitro kinase inhibition assay should be performed.

In Vitro Syk Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **N-(2-Hydroxyphenyl)picolinamide** against human recombinant Syk kinase.

Materials:

- Human recombinant Syk kinase
- ATP (Adenosine triphosphate)
- Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
- **N-(2-Hydroxyphenyl)picolinamide**
- Standard inhibitors (Fostamatinib, Entospletinib)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

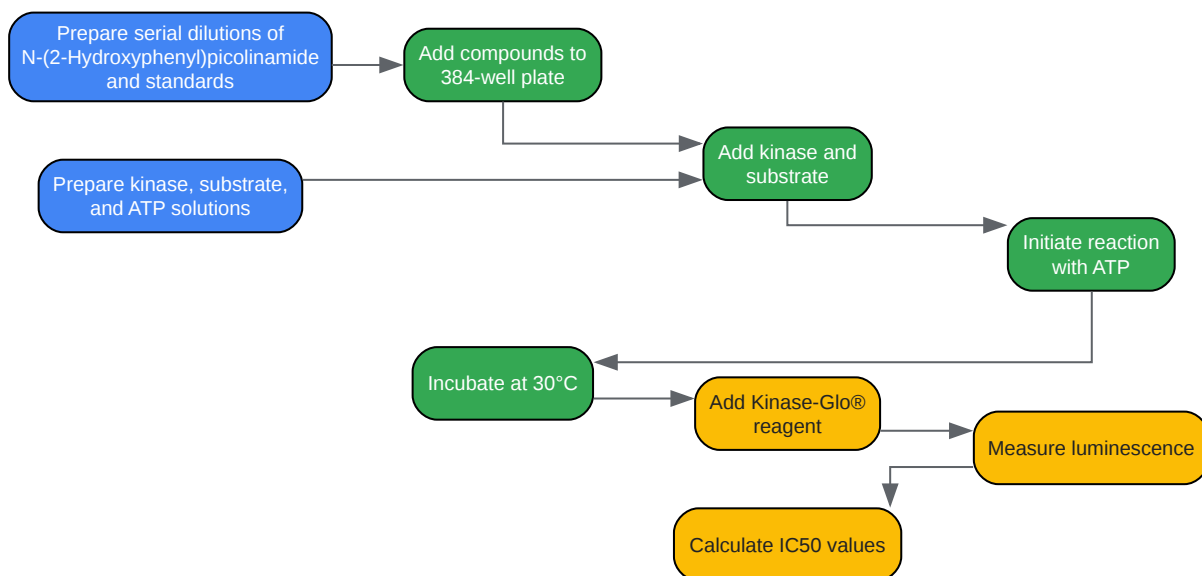
- 384-well white plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare a serial dilution of **N-(2-Hydroxyphenyl)picolinamide** and the standard inhibitors in DMSO.
- Add the diluted compounds to the wells of a 384-well plate.
- Add the Syk kinase and substrate peptide solution to each well.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions.
- Measure the luminescence signal using a plate reader.
- The data is then analyzed to calculate the IC₅₀ values. The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Visualizations

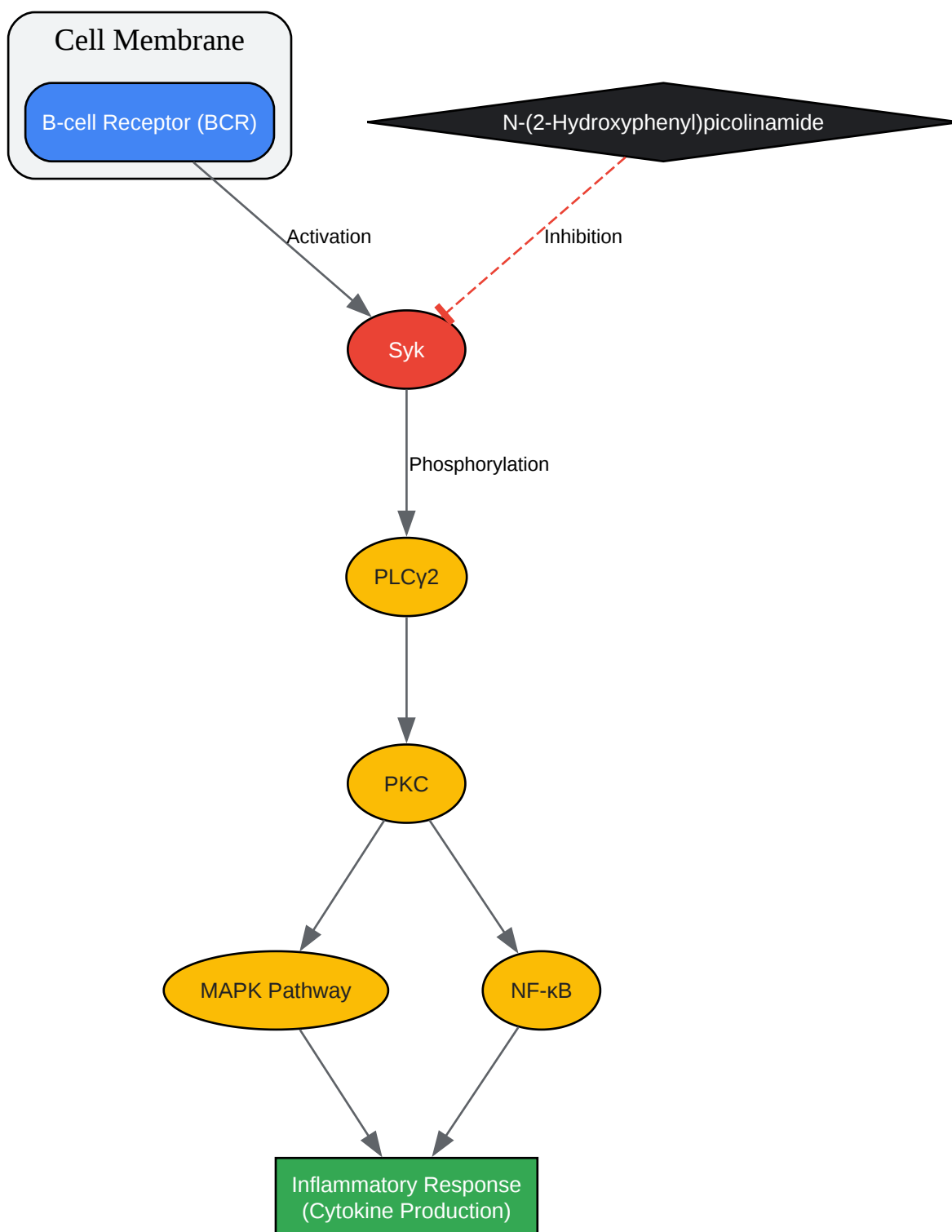
Experimental Workflow for Syk Inhibition Assay



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Caption: Workflow for in vitro Syk kinase inhibition assay.

Simplified Syk Signaling Pathway



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Caption: Simplified Syk signaling pathway in B-cells.

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References

- 1. medchemexpress.cn [medchemexpress.cn]
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